![molecular formula C13H8FN B084787 4-(4-Fluorophenyl)benzonitrile CAS No. 10540-31-5](/img/structure/B84787.png)
4-(4-Fluorophenyl)benzonitrile
Overview
Description
4-(4-Fluorophenyl)benzonitrile is a chemical compound with the empirical formula C13H8FN . It has a molecular weight of 197.21 . It is a member of benzenes and a nitrile .
Synthesis Analysis
4-(4-Fluorophenyl)benzonitrile can be synthesized using 4-Fluorobenzyl alcohol as a raw material through a chemical reaction .Molecular Structure Analysis
The molecular structure of 4-(4-Fluorophenyl)benzonitrile consists of a nitrile group (-C#N) attached to a biphenyl group, one of which is substituted with a fluorine atom . The average mass of the molecule is 197.208 Da and the monoisotopic mass is 197.064072 Da .Chemical Reactions Analysis
4-(4-Fluorophenyl)benzonitrile undergoes metal-mediated coupling to yield an eight-membered thorium (IV) tetraazamacrocycle . It also undergoes condensation with diphenylamine to yield the monomer 4-cyanotriphenylamine .Physical And Chemical Properties Analysis
4-(4-Fluorophenyl)benzonitrile has a density of 1.2±0.1 g/cm3 . It has a boiling point of 329.6±25.0 °C at 760 mmHg . The vapor pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 57.2±3.0 kJ/mol . The flash point is 166.1±13.5 °C . The index of refraction is 1.596 . The molar refractivity is 56.1±0.4 cm3 . It has 1 H bond acceptor, 0 H bond donors, and 2 freely rotating bonds .Scientific Research Applications
Organic Synthesis
4-(4-Fluorophenyl)benzonitrile: is a valuable intermediate in organic synthesis. It can be used to synthesize various biphenyl structures, which are core components in many pharmaceuticals and organic materials. Its nitrile group allows for further functionalization through reactions such as nitrile reduction, hydrolysis to carboxylic acids, or conversion to amides and amines .
Pharmaceutical Research
In pharmaceutical research, 4-(4-Fluorophenyl)benzonitrile serves as a precursor for the synthesis of numerous drug candidates. It is particularly useful in the development of compounds with potential antipsychotic and antidepressant effects. The fluorine atom on the phenyl ring can enhance the biological activity and metabolic stability of these compounds .
Material Science
This compound finds applications in material science, particularly in the creation of advanced polymers and electronic materials. Its rigid structure and ability to engage in π-π stacking interactions make it suitable for constructing materials with specific optical and electronic properties .
Analytical Chemistry
4-(4-Fluorophenyl)benzonitrile: is utilized in analytical chemistry as a standard or reference compound. Its distinct spectroscopic signature helps in the calibration of instruments and the validation of analytical methods, ensuring accurate measurement of related compounds .
Biochemistry
In biochemistry, 4-(4-Fluorophenyl)benzonitrile can be used to study enzyme-catalyzed reactions involving nitrile substrates. It can help in understanding the mechanism of nitrile-converting enzymes, which are important in detoxification processes and biocatalysis .
Environmental Research
Environmental research uses 4-(4-Fluorophenyl)benzonitrile to investigate the environmental fate of nitrile-containing pollutants. Its behavior in various environmental conditions provides insights into the degradation pathways and persistence of similar organic contaminants .
Safety and Hazards
4-(4-Fluorophenyl)benzonitrile is a combustible liquid and is harmful if swallowed or in contact with skin . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
4-(4-fluorophenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URIGWZMDTRKUSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362659 | |
Record name | 4-(4-Fluorophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)benzonitrile | |
CAS RN |
10540-31-5 | |
Record name | 4-(4-Fluorophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-fluoro-[1,1'-biphenyl]-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.